(1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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Overview
Description
(1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a cyclohexane ring substituted with a carboxylic acid group and a 2-(2-nitrophenyl)-2-oxoethyl group. The stereochemistry is specified by the (1S,3R) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alcohol or aldehyde precursor using reagents such as potassium permanganate or chromium trioxide.
Attachment of the 2-(2-nitrophenyl)-2-oxoethyl Group: This step involves the formation of a carbon-carbon bond between the cyclohexane ring and the 2-(2-nitrophenyl)-2-oxoethyl group. This can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form derivatives such as esters or amides.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Esters, amides.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
(1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with proteins, affecting their function and activity.
Comparison with Similar Compounds
(1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
(1S,3R)-3-[2-(2-aminophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness: The unique combination of the nitro group and carboxylic acid group in this compound provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
(1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-14(12-6-1-2-7-13(12)16(20)21)9-10-4-3-5-11(8-10)15(18)19/h1-2,6-7,10-11H,3-5,8-9H2,(H,18,19)/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWDUDHZWVICKS-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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